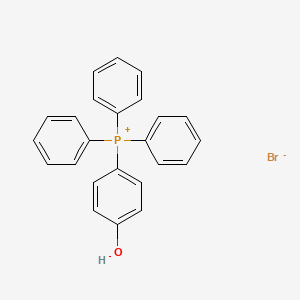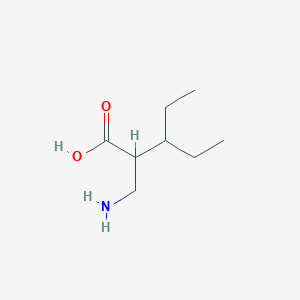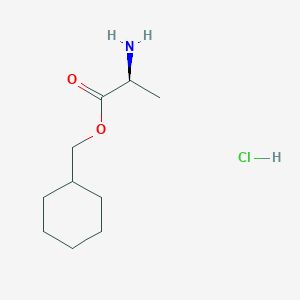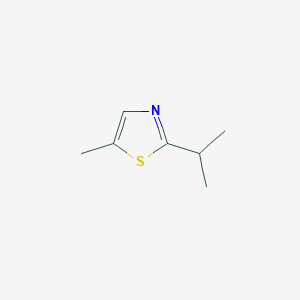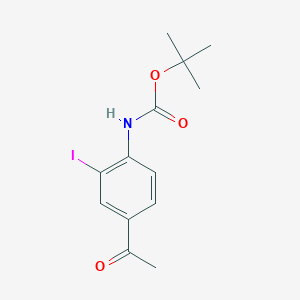
tert-Butyl (4-acetyl-2-iodophenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (4-acetyl-2-iodophenyl)carbamate is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an acetyl group, and an iodine atom attached to a phenyl ring. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-acetyl-2-iodophenyl)carbamate typically involves the protection of amino groups using tert-butyl carbamate. One common method is the reaction of 4-iodoaniline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (4-acetyl-2-iodophenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as palladium catalysts in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as triethylamine, used in the protection of amino groups.
Acids and Bases: For hydrolysis reactions.
Major Products Formed
Substituted Phenyl Derivatives: Formed through substitution reactions.
Amines and Alcohols: Formed through hydrolysis of the carbamate group.
Applications De Recherche Scientifique
tert-Butyl (4-acetyl-2-iodophenyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and protein modifications.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of tert-Butyl (4-acetyl-2-iodophenyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The iodine atom and acetyl group contribute to the compound’s reactivity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl (4-iodophenyl)carbamate: Similar structure but lacks the acetyl group.
tert-Butyl (4-ethynylphenyl)carbamate: Contains an ethynyl group instead of an acetyl group.
tert-Butyl (4-(4-iodophenyl)butyl)carbamate: Has a butyl chain instead of an acetyl group.
Uniqueness
tert-Butyl (4-acetyl-2-iodophenyl)carbamate is unique due to the presence of both an acetyl group and an iodine atom on the phenyl ring. This combination imparts distinct reactivity and potential for diverse chemical transformations, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C13H16INO3 |
|---|---|
Poids moléculaire |
361.17 g/mol |
Nom IUPAC |
tert-butyl N-(4-acetyl-2-iodophenyl)carbamate |
InChI |
InChI=1S/C13H16INO3/c1-8(16)9-5-6-11(10(14)7-9)15-12(17)18-13(2,3)4/h5-7H,1-4H3,(H,15,17) |
Clé InChI |
DYRVWSRLYJSKAV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=C(C=C1)NC(=O)OC(C)(C)C)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


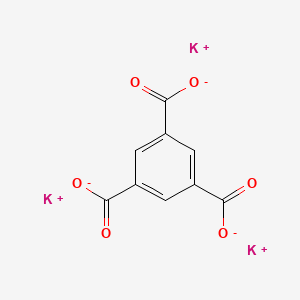
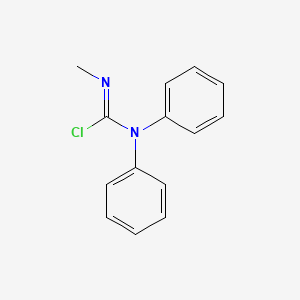


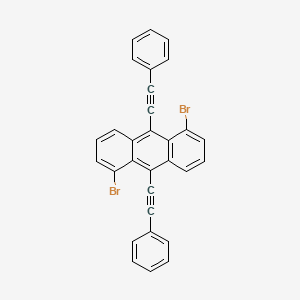
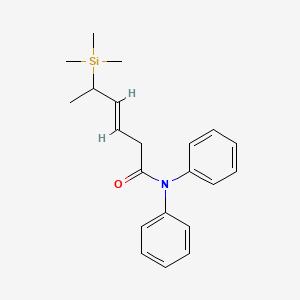
![[1-[(2R,4S,5R)-4-hydroxy-5-(phosphonooxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl phosphono hydrogen phosphate](/img/structure/B13140871.png)


